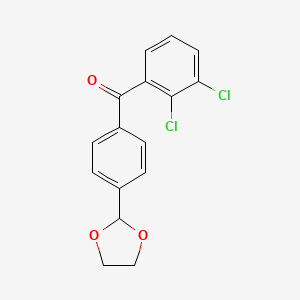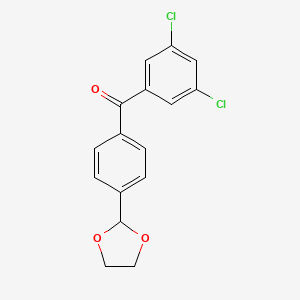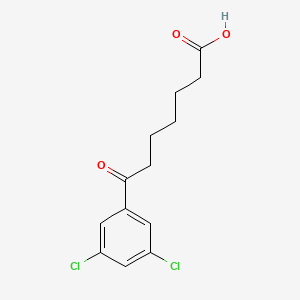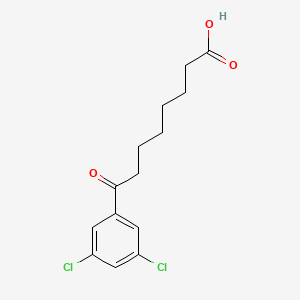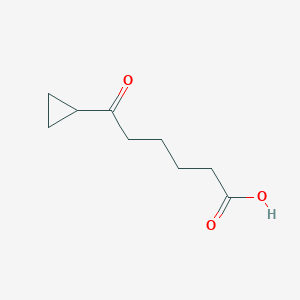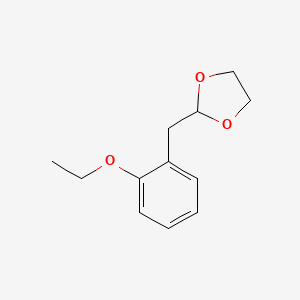
2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene” is an organic compound that contains a benzene ring, an ethoxy group, and a 1,3-dioxolane ring. The 1,3-dioxolane ring is a type of acetal, which is a functional group characterized by a carbon atom connected to two -OR groups and two other groups of atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzene ring with the ethoxy group and the 1,3-dioxolane ring attached. The exact structure would depend on the specific locations of these attachments on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, due to the presence of the polar ether and acetal groups, this compound might be expected to have some degree of polarity and might be soluble in some polar solvents .Scientific Research Applications
Ratiometric Fluorescent Probe Synthesis
This compound is used in the preparation of a ratiometric fluorescent probe that can specifically detect cysteine over other amino acids like homocysteine and glutathione. This has significant implications in biochemical research where precise measurement of cysteine levels is crucial .
Microwave-Assisted Synthesis of KN-93
It serves as a reactant for the microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II. This enzyme plays a key role in cellular functions, and inhibitors like KN-93 are valuable for studying its activity and potential therapeutic interventions .
Spirobenzofuran Piperidines as S1 Receptor Ligands
The compound is involved in the synthesis of fluorinated spirobenzofuran piperidines, which act as ligands for the S1 receptor. These ligands have potential applications in neurological research and drug development .
Antitumor Agents Synthesis
It is utilized in the synthesis of compounds that exhibit antitumor properties. This application is particularly important in medicinal chemistry and oncology, where new antitumor agents are constantly being sought after .
Regio-Selective Indole Derivatives Preparation
This chemical serves in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are significant in pharmaceuticals and agrochemicals due to their biological activities .
Wittig Olefination Reagent
It finds its application as a reagent for Wittig olefinations, which is a method to introduce a 1,3-dioxolane moiety into compounds. This reaction is widely used in organic synthesis to form alkenes from aldehydes or ketones and phosphonium ylides .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-ethoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-13-11-6-4-3-5-10(11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABGVBFTTMFRIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645878 |
Source


|
| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene | |
CAS RN |
898759-45-0 |
Source


|
| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

